molecular formula C16H18O3 B11158574 3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11158574
M. Wt: 258.31 g/mol
InChI Key: UFVXAYCXGXPILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative based on the 6H-benzo[c]chromen-6-one scaffold, which is structurally related to urolithins, the bioavailable metabolites of ellagic acid . This core structure is of significant interest in medicinal chemistry, particularly for neuroscientific research. Compounds within this chemical class have been demonstrated to function as inhibitors of phosphodiesterase 2 (PDE2), an enzyme target implicated in central nervous system disorders . PDE2A, the primary subtype in the brain, hydrolyzes the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and its inhibition is a recognized strategy for enhancing neuronal communication and cognitive function . Research indicates that elevated levels of PDE2A are found in the brains of patients with Alzheimer's disease, making the discovery of selective inhibitors a critical area of investigation for potential therapeutic intervention . The specific structural features of this compound, including the ethoxy substituent at the 3-position and the tetrahydro modification of the benzo ring, are designed to optimize interactions with the hydrophobic binding pocket of the PDE2 enzyme and improve blood-brain barrier penetration, as predicted by favorable ClogP values observed in related analogs . In vitro models, such as the corticosterone-induced neurotoxicity model in hippocampal HT-22 cells, have shown that active derivatives in this chemical series can confer significant protective effects, promoting neuron viability in a dose-dependent manner . This compound is intended for research purposes to further explore the structure-activity relationships of PDE2 inhibitors and to investigate neuroprotective mechanisms relevant to neurodegenerative diseases.

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

3-ethoxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C16H18O3/c1-3-18-14-9-8-12-11-6-4-5-7-13(11)16(17)19-15(12)10(14)2/h8-9H,3-7H2,1-2H3

InChI Key

UFVXAYCXGXPILG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C

Origin of Product

United States

Preparation Methods

Substituted Resorcinol Utilization

To introduce the methyl group at position 4, a methyl-substituted resorcinol derivative (e.g., 5-methylresorcinol) is condensed with ethyl 2-oxocyclohexanecarboxylate. This reaction proceeds via ZrCl₄-mediated cyclization at 70–100°C, yielding 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. The methyl group’s position is dictated by the resorcinol substitution pattern, ensuring regioselectivity in the fused ring system.

Reaction Conditions

  • Catalyst : ZrCl₄ (1.5 eq relative to resorcinol)

  • Temperature : 70–100°C

  • Solvent : Neat conditions or ethanol for recrystallization

  • Yield : 68.5% (for analogous unsubstituted core)

Alkylation of the 3-Hydroxy Group

The 3-hydroxy moiety on the core structure undergoes O-alkylation to introduce the ethoxy group. This step employs ethyl bromide as the alkylating agent under basic conditions, as validated in studies on similar tetrahydrobenzo[c]chromenone derivatives.

Optimization of Alkylation Parameters

Key parameters influencing yield and selectivity include:

  • Base Selection : Anhydrous potassium carbonate (K₂CO₃) is preferred for its mild basicity and compatibility with polar aprotic solvents.

  • Solvent : Dimethylformamide (DMF) facilitates high-temperature reactions (120–128°C) while stabilizing intermediates.

  • Molar Ratios : A 1.3:1 ratio of ethyl bromide to hydroxycoumarin ensures complete conversion.

Representative Procedure :

  • Combine 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (9.2 mmol), K₂CO₃ (12 mmol), and DMF (100 mL).

  • Add ethyl bromide (12 mmol) and reflux at 128°C for 3–12 hours.

  • Quench with ice water, filter, and purify via column chromatography (PE:EA = 30:1).

Yield : 68.6% (for analogous 3-ethoxy derivative without methyl)

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Key signals include aromatic protons (δ 7.59 ppm, d, J = 9.0 Hz), ethoxy –CH₂– (δ 1.25 ppm, t, J = 7.5 Hz), and methyl group (δ 2.39 ppm, s).

  • ¹³C NMR : Lactone carbonyl (δ 161.39 ppm), ethoxy carbons (δ 75.23 ppm), and methyl carbon (δ 21.32 ppm).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 272.1409 [M + H]⁺ (calculated for C₁₇H₂₁O₃: 272.1412).

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Purity (%)Reference
Core formationZrCl₄, 70°C, 15 h68.599.7
Ethylation (alkylation)K₂CO₃, DMF, 128°C, 3 h68.699.4
PurificationColumn chromatography (PE:EA 30:1)99.4

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing O- vs. C-alkylation is minimized using bulky bases and aprotic solvents.

  • Purification Complexity : Recrystallization in ethanol removes unreacted starting materials, while column chromatography resolves regioisomers.

Scalability and Industrial Relevance

The methodology is scalable to multi-gram quantities, with total yields exceeding 50% after optimization. Industrial adoption is feasible due to cost-effective catalysts (ZrCl₄ vs. noble metals) and readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzochromene derivatives, including 3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) through mechanisms involving apoptosis induction and inhibition of Bcl-2 protein activity .

Antifungal Activity

Another area of interest is the antifungal activity exhibited by derivatives of benzochromene. Compounds structurally related to this compound have been synthesized and evaluated for their antifungal properties. These derivatives have been found to exhibit promising results against various fungal pathogens .

Synthetic Utility

The synthesis of this compound can be achieved through various chemical transformations involving coumarin derivatives. Notable synthetic routes include:

  • Reactions with Halides : The compound can be synthesized via reactions involving halides and resorcinol derivatives under specific catalytic conditions .
  • Michael Addition and Nucleophilic Substitution : These reactions are employed to introduce various functional groups that enhance the biological activity of the resultant compounds .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of benzochromene derivatives, researchers synthesized several analogs of this compound. The evaluation involved:

  • MTT Assay : This assay was used to measure cell viability post-treatment with varying concentrations of the compound.

Results indicated a dose-dependent decrease in cell viability across multiple cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antifungal Screening

A series of synthesized benzochromene derivatives were screened for antifungal activity against Candida species. The study involved:

  • Disc Diffusion Method : This method was used to assess the efficacy of compounds against fungal growth.

The results showed significant inhibition zones for certain derivatives compared to control groups, suggesting that modifications to the benzochromene structure could enhance antifungal properties .

Mechanism of Action

The mechanism of action of 3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The benzo[c]chromen-6-one scaffold allows diverse substitutions that modulate physicochemical and functional properties. Key analogs include:

Compound Substituents Molecular Formula Key Features
3-Ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (Target) 3-ethoxy, 4-methyl C₁₅H₁₈O₃ Ethoxy and methyl groups enhance lipophilicity; potential for improved BBB penetration .
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) 3-hydroxy C₁₃H₁₂O₃ Acts as an Iron(III) selective fluorescent "turn-off" sensor in aqueous media .
3-Methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 3-methoxy, 4-methyl C₁₅H₁₆O₃ Methoxy substitution reduces metal-binding affinity compared to hydroxyl analogs .
3-[2-(4-Biphenylyl)-2-oxoethoxy]-4-methyl analog 4-methyl, 3-(biphenylyl-oxoethoxy) C₂₈H₂₄O₄ Bulky biphenylyl group may hinder cellular uptake but improve target specificity .
4-(1-Hydroxyethyl)-7,8,9,10-tetrahydro-3-hydroxy analog (THU-4-ALC) 3-hydroxy, 4-(1-hydroxyethyl) C₁₅H₁₆O₄ Fluorescence enhancement with metals, unlike quenching in THU-OH .

Key Observations :

  • Hydroxy vs. Alkoxy Groups : Hydroxyl substitutions (e.g., THU-OH) enable metal coordination (e.g., Fe³⁺), leading to fluorescence quenching . Ethoxy or methoxy groups (as in the target compound) likely eliminate this metal-sensing ability but improve lipophilicity and metabolic stability .
  • Electron-Withdrawing vs. Donating Groups : Acetyl or hydroxyethyl substituents (e.g., THU-4-ALC) alter electron density, shifting fluorescence behavior from quenching to enhancement .
Metal Sensing and Fluorescence
  • THU-OH : Selective Fe³⁺ sensor with "turn-off" fluorescence in SK-N-AS and DBTRG-05MG cells (IC₅₀ for Fe³⁺: ~10 µM) .
  • THU-4-ALC : Fluorescence enhancement with metals (e.g., Zn²⁺, Cu²⁺), suggesting substituent-dependent metal interaction mechanisms .
  • Target Compound : Ethoxy and methyl groups likely reduce metal affinity but may enhance cell membrane permeability due to higher logP .
Enzyme Inhibition
  • PDE2 Inhibition : 3-Hydroxy-7,8,9,10-tetrahydro analogs showed weak PDE2 inhibition (IC₅₀ >90 µM), but alkylation (e.g., pentyl or cyclohexyl) improved activity (IC₅₀ ~34 µM) . The target compound’s ethoxy group may align with optimal substituent size (C2–C9 alkyls) for PDE2 binding .
Receptor Binding
  • ERβ Agonists : Hydroxyl groups at positions 3 and 8 are critical for ERβ affinity (e.g., IC₅₀ <10 nM) . The target compound’s ethoxy and methyl substitutions would likely diminish ERβ activity but could reduce estrogenic side effects.

Physicochemical Properties

Property Target Compound THU-OH 3-Methoxy-4-methyl Analog
Molecular Weight 244.29 g/mol 216.23 g/mol 244.29 g/mol
logP (Predicted) ~2.5–3.5 ~1.8–2.2 ~2.0–2.5
Solubility Low (lipophilic) Moderate (polar OH) Low
BBB Penetration Potential High Moderate High

Notes:

  • The target compound’s ethoxy group increases logP compared to THU-OH, favoring blood-brain barrier (BBB) penetration, a key feature for CNS-targeted therapies .
  • Methoxy and ethoxy analogs exhibit similar logP values, but ethoxy’s larger size may slow metabolic degradation .

Biological Activity

3-Ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS Number: 307549-90-2) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol
  • IUPAC Name : 3-Ethoxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

1. Inhibition of Enzymes

3-Ethoxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one has shown potential as an inhibitor of various enzymes:

  • Monoamine Oxidase (MAO) : Studies have indicated that derivatives of benzo[c]chromen compounds exhibit inhibitory effects on MAO A and B. For example, related compounds demonstrated IC50 values ranging from 0.51 to 1.18 µM against MAO A and B, suggesting that structural modifications can enhance potency .

2. Neuroprotective Effects

Research indicates that compounds in this class may possess neuroprotective properties:

  • Cell Viability Studies : In vitro studies using HT-22 cells exposed to corticosterone revealed that certain derivatives significantly increased cell viability in a dose-dependent manner. The best concentration noted was around 12.5 µM, indicating protective effects against neurotoxicity .

3. Anti-proliferative Activity

The compound's derivatives have been evaluated for anti-cancer properties:

  • Case Study : In a study assessing the anti-proliferative activity against various cancer cell lines (MCF-7, HCT-116, and HepG2), several derivatives showed promising results compared to standard treatments .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships is crucial for optimizing the biological activity of benzo[c]chromen derivatives:

CompoundStructureMAO A IC50 (µM)MAO B IC50 (µM)Cholinesterase IC50 (µM)
1R1 = Ethoxy1.180.703>10
2R1 = Methyl0.510.63>10
3R1 = Phenyl3.67Not tested<10

This table summarizes the biological activity of selected compounds based on their structural modifications and their corresponding inhibitory effects on MAO and cholinesterases.

Q & A

Q. Table 1: Representative Synthesis Conditions

ReagentsCatalystTemperature (°C)Time (h)Yield (%)
Resorcinol derivative, ethyl 2-oxo-cyclohexanecarboxylateZrCl₄85165–78

Basic Question: How are the fluorescence properties of benzo[c]chromen-6-one derivatives characterized, and what metal interactions are observed?

Methodological Answer:
Fluorescence properties are evaluated using spectrofluorometry to measure emission spectra under UV excitation. For example, 4-substituted analogues exhibit fluorescence enhancement in the presence of Fe³⁺ and Al³⁺, while Cu²⁺ and Hg²⁺ induce quenching . Methodological steps include:

  • Sample preparation : Dissolve the compound in DMSO or ethanol (10⁻⁵ M).
  • Metal titration : Add incremental concentrations of metal salts (e.g., Fe(NO₃)₃) and monitor emission at λem = 450–500 nm.
  • Data interpretation : Use Stern-Volmer plots to quantify quenching/enhancement efficiency.

Key Finding : Substituents at the 4-position (e.g., hydroxyethyl) significantly alter metal selectivity compared to unsubstituted derivatives .

Advanced Question: How do structural modifications of benzo[c]chromen-6-one derivatives influence their inhibitory activity against phosphodiesterase II (PDE2)?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that alkane substituents with ~5 carbons at the 3-position enhance PDE2 inhibition. For example:

  • Derivative 2e (IC₅₀ = 33.95 µM) and 4c (IC₅₀ = 34.35 µM) show improved activity over the parent compound due to optimized hydrophobic interactions with the PDE2 active site .
  • Crystallographic insights : Docking studies using PDE2 crystal structure (PDB: 4HTX) suggest that substituent bulkiness modulates binding affinity .

Q. Table 2: PDE2 Inhibitory Activity of Selected Derivatives

CompoundSubstituentIC₅₀ (µM)
Parent-OH>100
2e-C₅H₁₁33.95
4c-CH₂COC₆H₅34.35

Advanced Question: What mechanistic hypotheses explain substituent-dependent fluorescence changes in benzo[c]chromen-6-one derivatives?

Methodological Answer:
Fluorescence modulation is attributed to electron-donating/withdrawing effects of substituents:

  • Electron-donating groups (e.g., -OH, -OCH₃) : Enhance π-π* transitions, increasing quantum yield.
  • Metal coordination : Ethoxy groups facilitate chelation with trivalent metals (e.g., Fe³⁺), altering electron density and emission intensity .
  • Contradictory observations : Some derivatives exhibit fluorescence enhancement (e.g., with Al³⁺) but quenching with Fe³⁺, suggesting metal-specific orbital interactions .

Advanced Question: What challenges arise in translating in vitro cholinesterase inhibition data to in vivo models for benzo[c]chromen-6-one derivatives?

Methodological Answer:
Key challenges include:

  • Bioavailability : Poor water solubility of derivatives limits blood-brain barrier penetration.
  • Metabolic stability : Ethoxy and methyl groups are susceptible to hepatic oxidation, reducing half-life.
  • Experimental design : Use pro-drug strategies (e.g., esterification) or nanoparticle delivery systems to improve pharmacokinetics .

Advanced Question: How can contradictory data on metal-ion selectivity be resolved in fluorescence-based sensing applications?

Methodological Answer:
Contradictions arise from variations in solvent polarity, substituent electronic effects, and metal coordination geometry. Resolution strategies include:

  • Systematic titration : Compare Stern-Volmer constants (KSV) across solvents (e.g., DMSO vs. aqueous buffers) .
  • Computational modeling : DFT calculations predict ligand-metal binding modes and orbital overlaps .
  • Control experiments : Test interference from competing ions (e.g., Na⁺, K⁺) to confirm selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.